1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrole-2-carbaldehyde oxime
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Overview
Description
1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrole-2-carbaldehyde oxime is a heterocyclic compound that features a thiazole ring and a pyrrole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both thiazole and pyrrole rings in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrole-2-carbaldehyde oxime typically involves the reaction of 2-chloro-1,3-thiazole with pyrrole-2-carbaldehyde under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the formation of the oxime group. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. Additionally, the use of catalysts and advanced purification techniques can enhance the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrole-2-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrole-2-carbaldehyde oxime has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrole-2-carbaldehyde oxime involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-chloro-1,3-thiazole: Shares the thiazole ring but lacks the pyrrole and oxime groups.
Pyrrole-2-carbaldehyde: Contains the pyrrole ring and aldehyde group but lacks the thiazole and oxime groups.
Thiazole derivatives: Various derivatives with different substituents on the thiazole ring.
Uniqueness
1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrole-2-carbaldehyde oxime is unique due to the combination of the thiazole and pyrrole rings, along with the oxime group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications .
Properties
IUPAC Name |
(NE)-N-[[1-[(2-chloro-1,3-thiazol-5-yl)methyl]pyrrol-2-yl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3OS/c10-9-11-5-8(15-9)6-13-3-1-2-7(13)4-12-14/h1-5,14H,6H2/b12-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNQQPWMZWIXMS-UUILKARUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=NO)CC2=CN=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=C1)/C=N/O)CC2=CN=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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